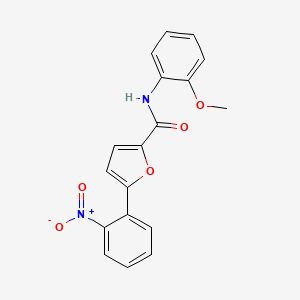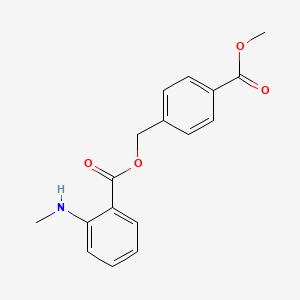cyanamide](/img/structure/B5865161.png)
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide is a chemical compound that belongs to the class of triazine-based compounds. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide is not fully understood. However, it has been proposed that the compound acts as a metal ion chelator and forms stable complexes with metal ions such as copper and zinc. The fluorescent properties of the compound are thought to arise from the formation of these complexes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well characterized. Further research is needed to determine its potential toxicity and biological activity.
实验室实验的优点和局限性
The advantages of using [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide in lab experiments include its high yield synthesis, stability, and fluorescence properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and biological activity.
未来方向
There are several future directions for the research and development of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide, including:
1. Drug discovery: Further research is needed to determine the potential of the compound as a drug candidate for the treatment of cancer and other diseases.
2. Biological imaging: The compound has potential as a fluorescent probe for imaging biological processes in vivo.
3. Polymer synthesis: The synthesis of triazine-based polymers using this compound as a monomer could lead to the development of new materials with unique electronic and optical properties.
4. Metal ion sensing: The compound could be further developed as a metal ion sensor for the detection of environmental pollutants and heavy metals.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the future.
合成方法
The synthesis of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide involves the reaction of 4-methoxybenzylcyanamide with 2,4,6-tris(dimethylamino)-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a proton source such as hydrochloric acid. The yield of the synthesis is high, and the product is relatively stable.
科学研究应用
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide has been used in various scientific research applications, including:
1. Fluorescent labeling: The compound has been used as a fluorescent probe for the detection of metal ions and amino acids in biological samples.
2. Drug discovery: this compound has been screened for its potential as a drug candidate for the treatment of cancer and other diseases.
3. Polymer synthesis: The compound has been used as a monomer for the synthesis of triazine-based polymers with potential applications in electronic and optical devices.
属性
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[(4-methoxyphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-21(2)14-18-15(22(3)4)20-16(19-14)23(11-17)10-12-6-8-13(24-5)9-7-12/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSQPCAFYHEENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(CC2=CC=C(C=C2)OC)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)

![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)
